5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Overview
Description
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound that features a trifluoromethyl group attached to a benzothiophene ring, with a carbohydrazide functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The carbohydrazide group can then be introduced through a reaction with hydrazine or a hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and high-throughput screening of reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the electron-withdrawing nature of the group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carbohydrazide group can form hydrogen bonds with active sites, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-benzothiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
5-(Trifluoromethyl)-1-benzothiophene-2-carboxamide: Features a carboxamide group, offering different reactivity and biological activity.
5-(Trifluoromethyl)-1-benzothiophene-2-sulfonamide: Contains a sulfonamide group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is unique due to the combination of its trifluoromethyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-2-7-5(3-6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHJUINRQVCLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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